1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a chlorophenyl group, a nitrobenzothiazolyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one typically involves a multi-step process. One common route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Nitration: The benzothiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Thioether Formation: The nitrated benzothiazole is reacted with a chlorophenyl ethanone derivative in the presence of a base such as potassium carbonate to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industrial Applications: The compound may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one depends on its specific application. In medicinal chemistry, for example, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group can also undergo bioreduction to form reactive intermediates that damage bacterial DNA.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde: This compound shares the chlorophenyl and nitro groups but has a different core structure.
2-(3-chlorophenyl)-3-(6-nitro-1,3-benzothiazol-2-yl)thiazolidin-4-one: Similar in having the chlorophenyl and nitrobenzothiazole groups but differs in the thiazolidinone core.
Uniqueness
1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethan-1-one is unique due to its specific combination of functional groups and the sulfanyl linkage, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-10-3-1-2-9(6-10)13(19)8-22-15-17-12-5-4-11(18(20)21)7-14(12)23-15/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCCLZSNWQROLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.